4-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine
Description
4-Methyl-2-[4-(1-phenylethyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine is a pyrimidine derivative featuring a nitrogen-rich heterocyclic core with three distinct substituents (Figure 1):
- Position 2: A 4-(1-phenylethyl)piperazinyl group, which introduces a bulky aromatic substituent linked via an ethyl bridge to the piperazine ring.
- Position 4: A methyl group, contributing to steric and electronic modulation.
Pyrimidines are pivotal in medicinal chemistry due to their structural resemblance to nucleic acid bases and their ability to interact with biological targets such as kinases, GPCRs, and neurotransmitter receptors .
Properties
IUPAC Name |
4-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5/c1-17-16-20(25-10-6-7-11-25)23-21(22-17)26-14-12-24(13-15-26)18(2)19-8-4-3-5-9-19/h3-5,8-9,16,18H,6-7,10-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UREVADSVPZQJIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(C)C3=CC=CC=C3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine typically involves multi-step organic reactionsThe reaction conditions often require the use of organic solvents such as dichloromethane or chloroform, and catalysts like potassium carbonate to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of more saturated compounds.
Scientific Research Applications
4-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter systems, particularly by inhibiting enzymes like acetylcholinesterase, which leads to increased levels of neurotransmitters such as acetylcholine. This mechanism is similar to that of other acetylcholinesterase inhibitors used in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds share partial structural homology with the target molecule, enabling comparative analysis of substituent effects:
Physicochemical and Pharmacokinetic Properties
- Basicity : Piperazine (pKa ~10.06 ) and pyrrolidine (pKa ~11.3) contribute to the target’s basicity, which may enhance solubility in acidic environments (e.g., lysosomes) .
- Steric Effects : The 1-phenylethyl group in the target compound introduces greater steric bulk compared to naphthalene-sulfonyl or tert-butyl groups, possibly influencing receptor selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
